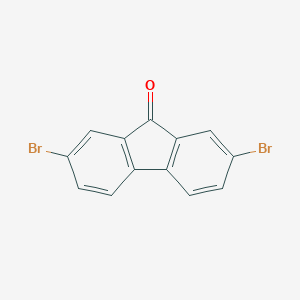

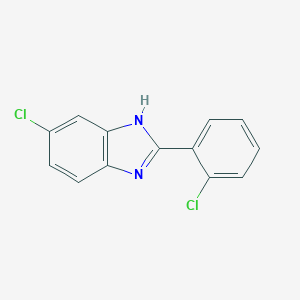

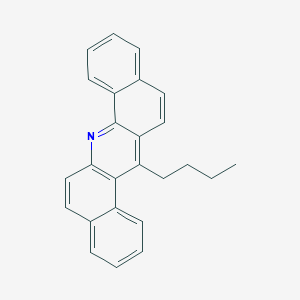

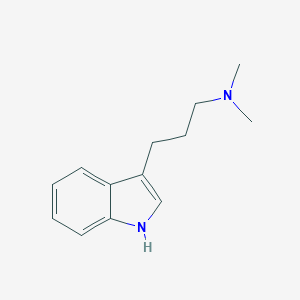

6-chloro-2-(2-chlorophenyl)-1H-benzimidazole

説明

6-chloro-2-(2-chlorophenyl)-1H-benzimidazole is a benzimidazole derivative, a class known for its wide range of biological and pharmacological activities. These compounds are of significant interest due to their chemical and structural diversity, which allows for extensive modifications and the exploration of various biological activities.

Synthesis Analysis

The synthesis of benzimidazole derivatives, including 6-chloro-2-(2-chlorophenyl)-1H-benzimidazole, often involves the condensation of o-phenylenediamine with carboxylic acids or their derivatives in the presence of catalysts. A study by Gürbüz et al. (2016) detailed the synthesis and characterization of related benzimidazole derivatives, emphasizing the analytical data, spectral analysis, and the importance of substituent effects on the benzimidazole core structure (Gürbüz, Tavman, Çinarli, & Boz, 2016).

Molecular Structure Analysis

The molecular structure of benzimidazole derivatives has been extensively studied through various spectroscopic methods and theoretical calculations. Kaynak et al. (2008) provided insights into the crystal structure of a similar compound, revealing the planarity of the benzimidazole ring system and the specific orientation of substituents, which is crucial for understanding the compound's reactivity and interactions (Kaynak, Özbey, Tunçbilek, & Alp, 2008).

Chemical Reactions and Properties

Benzimidazole derivatives undergo a variety of chemical reactions, including halogenation, nitration, and sulfonation, which are instrumental in further modifying the compound's chemical structure for specific applications. The presence of chlorine atoms in 6-chloro-2-(2-chlorophenyl)-1H-benzimidazole significantly affects its chemical reactivity, influencing the electron distribution within the molecule and its interaction with other chemical entities.

Physical Properties Analysis

The physical properties of benzimidazole derivatives, such as solubility, melting point, and crystalline structure, are influenced by their molecular geometry and the nature of their substituents. The study by Saral et al. (2017) on benzimidazole derivatives highlighted the impact of substituents on these properties, providing a comparative analysis of their physical characteristics (Saral, Özdamar, & Uçar, 2017).

科学的研究の応用

Structural and Spectroscopic Studies

Synthesis and Characterization : Benzimidazole derivatives, including those structurally related to 6-chloro-2-(2-chlorophenyl)-1H-benzimidazole, have been synthesized and characterized through extensive structural and spectroscopic studies. These studies involve X-ray diffraction, HRMS, UV-Vis, FT-IR, and NMR spectroscopy, revealing insights into their molecular geometry, electronic structure, vibrational and NMR spectra. Such compounds are stabilized by hydrogen bond and π-π interactions, with their electronic and energetic behaviors examined using DFT methods, providing a basis for understanding their chemical properties and reactivity (Saral, Özdamar, & Uçar, 2017).

DNA Binding and Antimicrobial Activities

DNA Interaction : Novel benzimidazole derivatives have been synthesized and shown to possess DNA-targeting properties, with studies indicating a good binding propensity to fish sperm DNA. This interaction has been validated by UV-Visible absorption titrations and thermal denaturation experiments, suggesting potential applications in designing less toxic and more potent chemotherapeutics (Mahmood et al., 2019).

Antimicrobial Properties : Some benzimidazole derivatives have been evaluated for their antimicrobial activities, showing promising activity against various bacterial strains and fungi. This research area explores the potential of benzimidazole compounds in addressing antibiotic resistance and developing new antimicrobial agents (Özden, Usta, Altanlar, & Göker, 2011).

Corrosion Inhibition

Metal Protection : Benzimidazole derivatives have also been investigated for their corrosion inhibition potential on carbon steel in acidic solutions, highlighting their effectiveness in protecting metals from corrosion. This application is particularly relevant in industrial settings where metal durability is crucial (Rouifi et al., 2020).

Anticancer Potential

Cytotoxic Activities : Research into benzimidazole derivatives has identified compounds with potent anticancer activities, demonstrating selective cytotoxicity against human neoplastic cell lines. These findings offer a pathway for the development of new anticancer agents with improved efficacy and selectivity (Romero-Castro et al., 2011).

Agricultural Applications

Pest Control : In agriculture, benzimidazole compounds like carbendazim have been used for the prevention and control of fungal diseases. Research focuses on carrier systems, such as solid lipid nanoparticles and polymeric nanocapsules, for sustained release of these compounds, aiming to reduce environmental toxicity and improve efficacy (Campos et al., 2015).

Safety And Hazards

将来の方向性

特性

IUPAC Name |

6-chloro-2-(2-chlorophenyl)-1H-benzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8Cl2N2/c14-8-5-6-11-12(7-8)17-13(16-11)9-3-1-2-4-10(9)15/h1-7H,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPTBPLMLCWMQGI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=NC3=C(N2)C=C(C=C3)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50931395 | |

| Record name | 6-Chloro-2-(2-chlorophenyl)-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50931395 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-chloro-2-(2-chlorophenyl)-1H-benzimidazole | |

CAS RN |

14225-75-3 | |

| Record name | 6-Chloro-2-(2-chlorophenyl)-1H-benzimidazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14225-75-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC128741 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=128741 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-Chloro-2-(2-chlorophenyl)-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50931395 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-Thiazolidinone, 3-ethyl-5-[2-(3-ethyl-2-thiazolidinylidene)ethylidene]-2-thioxo-](/img/structure/B76250.png)